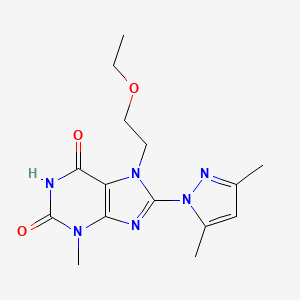

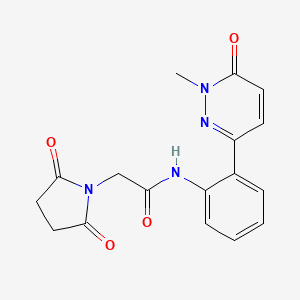

N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide derivatives involves several steps starting from commercially available precursors. One approach includes the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene to obtain corresponding thioamide derivatives. These intermediates can undergo further modifications to achieve the desired benzamide derivatives, exhibiting high yield and purity, indicating minimal side reactions and byproducts (Aleksandrov & El’chaninov, 2017).

Molecular Structure Analysis

The crystal structure of related furamide derivatives shows that these compounds can crystallize in specific space groups with defined unit cell parameters. For instance, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide exhibits a monoclinic space group, highlighting the orientation and bond angles specific to furan compounds, which may be influenced by hybridization effects at the furan atoms (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide and its derivatives undergo various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These reactions expand the chemical diversity and potential reactivity of the compound, offering pathways for further chemical modifications (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. For example, the compound's crystallization in different space groups and the determination of unit cell parameters provide insights into its stability and solubility characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for the compound's application in synthesis and potential biological activities. Studies on related compounds reveal the influence of substituents on the benzoyl group, which significantly affects the activity and selectivity of these compounds (Kandinska, Kozekov, & Palamareva, 2006).

Scientific Research Applications

Chemical Synthesis and Characterization

Research has explored the synthesis and characterization of compounds with structural similarities to N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide. For instance, derivatives of N-Benzoyl-N'-dialkylthiourea and their complexes with metals like Co(III) have been synthesized and studied for their structural properties and antifungal activities. These studies contribute to our understanding of how similar compounds can be synthesized and their potential biological applications (Zhou Weiqun et al., 2005).

Radiochemical Applications

The radiolabelling of compounds structurally related to N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide has been investigated for potential applications in nuclear medicine and biology. For example, the synthesis and optimization of radiolabelling conditions for 4-iodo-N-(2-morpholinoethyl)benzamide with isotopes like Na 123 I and Na 125 I highlight the compound's relevance in developing radiotracers for medical imaging (C. Tsopelas, 1999).

Biological and Pharmacological Activities

Research into related compounds has demonstrated a range of biological activities, suggesting potential pharmacological applications. For instance, the discovery of selective agonists for the α7 neuronal nicotinic acetylcholine receptor, which are structurally related to N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide, indicates the potential for cognitive impairment treatments in neurological disorders (A. Mazurov et al., 2012).

Antiplasmodial Activities

Compounds with acyl derivatives of furazanes, which share a similar structural motif with N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide, have been synthesized and evaluated for their activities against Plasmodium falciparum. Such research suggests potential applications in developing antimalarial drugs (Theresa Hermann et al., 2021).

Safety and Hazards

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c20-17(14-5-2-1-3-6-14)18-13-15(16-7-4-10-22-16)19-8-11-21-12-9-19/h1-7,10,15H,8-9,11-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMJSPPJGYPQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51087723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)

![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)

![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)

![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)